GSK1016790A

Descripción general

Descripción

GSK1016790A es un compuesto desarrollado por GlaxoSmithKline. Es conocido por su potente y selectiva actividad agonista en el canal del receptor potencial transitorio vaniloide 4 (TRPV4). Este compuesto se ha utilizado ampliamente en la investigación científica para estudiar el papel de los receptores TRPV4 en varios procesos fisiológicos, particularmente en los tejidos del músculo liso, los vasos sanguíneos, el sistema linfático y la vejiga .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de GSK1016790A implica múltiples pasos, comenzando con la preparación de compuestos intermediosLas condiciones de reacción típicamente involucran el uso de solventes orgánicos, catalizadores y temperaturas controladas para garantizar las transformaciones químicas deseadas .

Métodos de producción industrial

Si bien los detalles específicos sobre los métodos de producción industrial de this compound no están disponibles fácilmente, es probable que el proceso implique escalar los procedimientos de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, utilizar reactores más grandes y garantizar estrictas medidas de control de calidad para producir el compuesto en cantidades a granel .

Análisis De Reacciones Químicas

Mechanism of TRPV4 Channel Activation

GSK1016790A binds to TRPV4 channels, inducing conformational changes that facilitate cation influx. Key findings include:

-

Calcium Influx : At 10 nM, this compound triggers a rapid Ca²⁺ influx in TRPV4-transfected HeLa cells, with an EC₅₀ of 31 nM .

-

Membrane Trafficking :

Downstream Signaling Pathways

This compound modulates multiple signaling cascades in endothelial cells (ECs):

These effects are calcium-dependent, as pretreatment with BAPTA/EGTA (calcium chelators) abolishes signaling .

Vascular Responses

-

Vasodilation :

-

Anti-inflammatory Action :

Ion Channel Interactions

-

Enhances ATP-gated P2X3/P2X7 currents in dorsal root ganglia (626.00 ± 52.37 vs. 399.50 ± 60.67, p = 0.004) .

Formulation and Solubility

| Parameter | Value/Details | Citation |

|---|---|---|

| Solubility | 15 mM stock in 5% DMSO + 5% Tween 80 | |

| Working Conc. | 1–500 μM (in vitro); 50 μg/kg (in vivo) | |

| Vehicle | 1% ethanol + 1% Tween 80 in saline |

Adverse Effects

-

Cardiovascular Collapse : Observed at 12 μg/kg IV in rats, with reversible systemic hypotension .

-

TRPV4 Desensitization : Prolonged exposure (>30 min) reduces plasma membrane channel density .

This compound serves as a critical pharmacological tool for probing TRPV4-dependent pathways, with applications ranging from vascular biology to neuroinflammation. Its dual role in activating calcium signaling and modulating inflammatory mediators underscores its therapeutic potential, albeit with dose-dependent risks.

Aplicaciones Científicas De Investigación

Introduction to GSK1016790A

This compound is a potent and selective agonist of the transient receptor potential vanilloid 4 (TRPV4) channel. This compound has gained significant attention in scientific research due to its ability to activate TRPV4 in various cell types, leading to diverse physiological effects. The applications of this compound span multiple fields, including vascular biology, neurobiology, and inflammation research. This article provides a comprehensive overview of the applications of this compound, supported by detailed data tables and case studies.

Vascular Biology

Mechanisms of Action:

this compound has been shown to induce vasodilation in systemic and pulmonary vascular beds. In a study examining its effects on endothelial cells, this compound activated endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide production and subsequent vasodilation .

Case Study:

In experiments involving human endothelial cells, this compound was found to inhibit monocyte adhesion, which is critical in preventing atherosclerosis. This effect was attributed to the down-regulation of TRPV4 channels from the plasma membrane within 30 minutes of stimulation .

| Study | Effect Observed | Mechanism |

|---|---|---|

| Darby et al., 2016 | Inhibition of monocyte adhesion | Activation of eNOS and increased nitric oxide production |

| Xu et al., 2016 | Reduced atherosclerotic plaque formation | Down-regulation of TRPV4 channels |

Neurobiology

Inflammatory Response:

this compound has been implicated in modulating inflammatory responses in neuronal tissues. In recent studies, treatment with this compound resulted in increased levels of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6, indicating its role in neuroinflammation .

Case Study:

Research involving mouse models demonstrated that this compound activation led to microglial activation and morphological changes indicative of inflammation, such as the transition from resting to activated states. This suggests potential applications in studying neurodegenerative diseases where inflammation plays a critical role .

| Study | Effect Observed | Significance |

|---|---|---|

| Study on NLRP3 inflammasome activation | Increased pro-inflammatory cytokines | Implications for neurodegenerative disease research |

| Microglial activation study | Morphological changes in microglia | Insights into neuroinflammatory processes |

Pain and Sensory Modulation

This compound has been utilized in pain research due to its ability to activate sensory neurons. Studies have shown that topical application can enhance sensory responses, such as triggering swallowing reflexes through stimulation of specific neural pathways .

Case Study:

In an experimental setup involving rats, this compound was administered to regions innervated by the superior laryngeal nerve (SLN), resulting in dose-dependent facilitation of swallowing reflexes. This highlights its potential utility in understanding pain mechanisms and sensory modulation .

| Study | Effect Observed | Application |

|---|---|---|

| Swallowing reflex study | Enhanced reflex responses | Potential therapeutic applications in dysphagia |

Cellular Mechanisms

This compound is also used to explore cellular mechanisms involving TRPV4 channels. It has been shown to promote calcium influx and alter membrane dynamics in various cell types.

Case Study:

In primary human endothelial cells, this compound was found to recruit previously inactive TRPV4 channels rather than simply increasing basal activity levels. This novel mechanism provides insights into how TRPV4 can be modulated for therapeutic purposes .

| Study | Mechanism Investigated | Findings |

|---|---|---|

| Optical recording study | Calcium-permeable channel activity | Recruitment of inactive TRPV4 channels |

Mecanismo De Acción

GSK1016790A ejerce sus efectos activando selectivamente el canal TRPV4, un canal catiónico no selectivo involucrado en varios procesos fisiológicos. Al unirse a TRPV4, this compound induce un cambio conformacional que abre el canal, permitiendo la entrada de iones calcio (Ca2+) a la célula. Este aumento en los niveles intracelulares de Ca2+ activa las vías de señalización descendentes, lo que lleva a varias respuestas celulares. Los objetivos moleculares y las vías involucradas incluyen la activación de la proteína quinasa C (PKC), la fosfoinosítido 3-quinasa (PI3K) y la señalización de RhoA .

Comparación Con Compuestos Similares

Compuestos similares

HC-067047: Otro agonista de TRPV4 con propiedades similares pero diferente estructura química.

GSK2193874: Un antagonista de TRPV4 utilizado para estudiar los efectos inhibitorios en los canales TRPV4.

4α-Forbol 12,13-didecanoato: Un agonista de TRPV4 menos potente en comparación con GSK1016790A

Unicidad

This compound es único debido a su alta potencia y selectividad para el canal TRPV4. Se ha demostrado que es aproximadamente 300 veces más potente que el 4α-Forbol 12,13-didecanoato para activar los canales TRPV4. Esto lo convierte en una herramienta valiosa para estudiar los procesos fisiológicos mediados por TRPV4 y desarrollar posibles agentes terapéuticos dirigidos a estos canales .

Actividad Biológica

GSK1016790A is a selective and potent agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, which plays a crucial role in various physiological processes across different tissues, including endothelial cells, neurons, and chondrocytes. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables that illustrate its effects on cellular functions and potential therapeutic applications.

This compound activates TRPV4 channels, leading to an influx of calcium ions () into cells. This activation has been shown to influence several downstream signaling pathways critical for cellular responses:

- Calcium Influx : Upon stimulation with this compound, there is a rapid increase in intracellular calcium levels, which is essential for various cellular functions such as muscle contraction and neurotransmitter release .

- Channel Recruitment : Research indicates that this compound may recruit previously inactive TRPV4 channels rather than merely elevating basal activity levels .

Endothelial Cells

This compound has demonstrated significant effects on endothelial cells, impacting vascular functions:

- Monocyte Adhesion : In studies involving human umbilical vein endothelial cells (HUVECs), this compound treatment inhibited the adhesion of monocytes to TNF-α-stimulated endothelial cells, suggesting a potential role in reducing inflammation and atherosclerosis .

- Calcium Dynamics : The compound induces a transient increase in intracellular levels within minutes of administration, which is crucial for endothelial cell activation and function .

Apoptosis Induction

In vivo studies have shown that this compound can induce apoptosis in neuronal cells:

- Dose-Dependent Effects : Administration of this compound at doses ranging from 0.1 to 5 µM/mouse resulted in increased apoptosis in the hippocampus, with an EC50 value of approximately 1.21 ± 0.24 µM/mouse. This was evidenced by an increase in cleaved caspase-3 levels and Hoechst-positive cell counts .

Table 1: Summary of Key Findings on this compound's Biological Activity

Case Study: TRPV4 Activation in Vascular Health

In a controlled study involving animal models, this compound was administered to assess its impact on vascular health. The results indicated:

- Reduction in Atherosclerotic Plaque : Animals treated with this compound showed a marked reduction in plaque formation compared to controls.

- Enhanced Endothelial Function : The treatment improved endothelial function as evidenced by reduced monocyte adhesion and improved vascular reactivity.

Case Study: Neuroprotective Effects

Another study focused on the neuroprotective potential of this compound:

- Cognitive Function Assessment : Following repeated administration of this compound, cognitive tests showed improved performance in memory tasks compared to untreated groups.

- Mechanistic Insights : The study linked these improvements to the modulation of apoptotic pathways and enhanced synaptic plasticity.

Propiedades

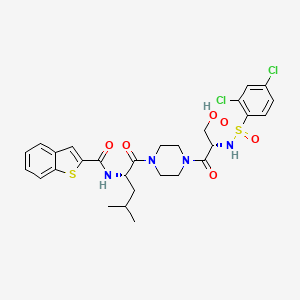

IUPAC Name |

N-[(2S)-1-[4-[(2S)-2-[(2,4-dichlorophenyl)sulfonylamino]-3-hydroxypropanoyl]piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32Cl2N4O6S2/c1-17(2)13-21(31-26(36)24-14-18-5-3-4-6-23(18)41-24)27(37)33-9-11-34(12-10-33)28(38)22(16-35)32-42(39,40)25-8-7-19(29)15-20(25)30/h3-8,14-15,17,21-22,32,35H,9-13,16H2,1-2H3,(H,31,36)/t21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYQPSHHYIAUFO-VXKWHMMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCN(CC1)C(=O)C(CO)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1CCN(CC1)C(=O)[C@H](CO)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32Cl2N4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635248 | |

| Record name | GSK1016790A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

655.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942206-85-1 | |

| Record name | GSK 10116790A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942206-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GSK1016790A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.